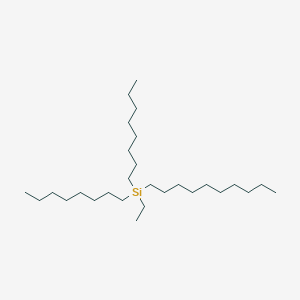

Decyl(ethyl)dioctylsilane

説明

Decyl(ethyl)dioctylsilane is a tetraalkylsilane compound with a silicon center bonded to decyl (C₁₀H₂₁), ethyl (C₂H₅), and two octyl (C₈H₁₇) groups. Tetraalkylsilanes are generally hydrophobic, thermally stable, and used in lubricants, coatings, or polymer additives due to their non-polar alkyl chains .

特性

CAS番号 |

114370-46-6 |

|---|---|

分子式 |

C28H60Si |

分子量 |

424.9 g/mol |

IUPAC名 |

decyl-ethyl-dioctylsilane |

InChI |

InChI=1S/C28H60Si/c1-5-9-12-15-18-19-22-25-28-29(8-4,26-23-20-16-13-10-6-2)27-24-21-17-14-11-7-3/h5-28H2,1-4H3 |

InChIキー |

SXQGPHPSXQXMQW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC[Si](CC)(CCCCCCCC)CCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(ethyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:

Si-H+C=C→Si-C-C

In this case, the silicon-hydrogen bond from a silane precursor reacts with the double bonds of decyl, ethyl, and dioctyl alkenes under the influence of a catalyst to form Decyl(ethyl)dioctylsilane.

Industrial Production Methods

Industrial production of Decyl(ethyl)dioctylsilane involves large-scale hydrosilylation processes, often conducted in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

Decyl(ethyl)dioctylsilane undergoes various chemical reactions, including:

Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can break the silicon-carbon bonds, leading to the formation of simpler silanes.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Simpler silanes or silanols.

Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.

科学的研究の応用

Decyl(ethyl)dioctylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties and chemical stability.

作用機序

The mechanism of action of Decyl(ethyl)dioctylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The hydrophobic nature of the decyl, ethyl, and dioctyl groups also contributes to its ability to modify surfaces and interfaces, enhancing properties such as water repellency and adhesion.

類似化合物との比較

Structural and Functional Differences

- Alkyl vs. Aromatic Substituents : Decyl(triphenyl)silane contains phenyl groups, enhancing rigidity and UV stability compared to the flexible alkyl chains in Decyl(ethyl)dioctylsilane. This makes phenyl-substituted silanes more suitable for high-temperature polymer applications.

- Chlorinated vs. Alkyl Groups : Dichlorodimethylsilane is highly reactive due to its electronegative chlorine atoms, enabling rapid hydrolysis (producing HCl) for silicone synthesis. In contrast, Decyl(ethyl)dioctylsilane’s alkyl groups impart chemical inertness, favoring long-term stability in hydrophobic coatings.

- Alkoxy vs. Alkyl Functionality: Decyl(trimethoxy)silane undergoes hydrolysis to form silanol groups, enabling covalent bonding with inorganic surfaces (e.g., glass or metals). Decyl(ethyl)dioctylsilane lacks such reactive groups, limiting its use to non-covalent interactions.

Thermal and Physical Properties

- Boiling Points : Decyl(trimethoxy)silane boils at 262°C , whereas alkyl-rich silanes like Decyl(ethyl)dioctylsilane likely have higher boiling points due to larger molecular size.

- Hydrophobicity : The long alkyl chains in Decyl(ethyl)dioctylsilane enhance water repellency compared to methoxy- or chlorine-bearing analogs, making it ideal for waterproofing applications.

Research Findings and Industrial Relevance

- Surface Modification: Decyl(trimethoxy)silane’s reactivity is leveraged in creating self-assembled monolayers for anti-corrosion coatings , while Decyl(ethyl)dioctylsilane’s passive alkyl chains may reduce friction in industrial lubricants.

- Safety Considerations : Dichlorodimethylsilane requires stringent handling due to corrosive byproducts, whereas alkylsilanes like Decyl(ethyl)dioctylsilane pose lower acute hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。